molecular formula C17H16ClF3N2O2 B2484434 (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone CAS No. 950242-04-3

(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone

Cat. No.: B2484434
CAS No.: 950242-04-3
M. Wt: 372.77
InChI Key: UXNAMGZRCJYNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone is a complex organic compound that has garnered significant interest in various scientific fields. It belongs to a class of compounds known for their potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. The unique structural features of this compound, including the trifluoromethyl group and morpholino moiety, contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone typically involves multiple steps. The initial step often includes the formation of the pyrrole ring, followed by functional group modifications. A common synthetic route includes:

  • Starting with 2-chloro-5-(trifluoromethyl)aniline, which undergoes a reaction with an acyl chloride to form an amide.

  • The amide is then cyclized to form a substituted pyrrole ring.

  • Subsequent methylation of the pyrrole nitrogen creates the 1-methyl-1H-pyrrol-2-yl group.

  • The final step involves the coupling of the pyrrole moiety with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis of this compound might involve optimized reaction conditions to enhance yield and purity. Catalysts, temperature control, and solvent selection are crucial factors in ensuring efficient production. Continuous flow chemistry and automated synthesis platforms might also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions: (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized under controlled conditions to introduce hydroxyl or carbonyl groups.

  • Reduction: Selective reduction reactions can modify specific functional groups without altering the overall structure.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

  • Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenation agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines).

Major Products Formed: The major products depend on the specific reactions and conditions employed. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various aryl-substituted products.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biomolecular targets makes it a candidate for drug development and biomedical research.

Industry: In materials science, the compound's structural attributes make it useful in the design of advanced materials, such as polymers and coatings. Its stability and reactivity are advantageous in developing high-performance materials with specific properties.

Mechanism of Action

Comparison with Other Compounds: Compared to other compounds with similar structures, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone exhibits unique properties:

  • Stability: The presence of the trifluoromethyl group enhances thermal and chemical stability.

  • Reactivity: Its morpholino moiety provides distinctive reactivity patterns compared to compounds with other substituents.

  • Biological Activity: The combination of chloro and trifluoromethyl groups may contribute to enhanced biological activities not observed in similar compounds without these features.

Comparison with Similar Compounds

  • (5-(2-chloro-5-(trifluoromethyl)phenyl)-1H-pyrrol-2-yl)(morpholino)methanone

  • (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(piperidino)methanone

  • (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

This compound's multifaceted attributes make it a subject of ongoing research and application across various scientific domains. Whether it's exploring new synthetic methodologies or investigating its potential therapeutic uses, (5-(2-chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone continues to captivate the interest of researchers worldwide.

Properties

IUPAC Name

[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylpyrrol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O2/c1-22-14(12-10-11(17(19,20)21)2-3-13(12)18)4-5-15(22)16(24)23-6-8-25-9-7-23/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNAMGZRCJYNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)N2CCOCC2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.